Acétate de 9,11-déhydrodexaméthasone

Vue d'ensemble

Description

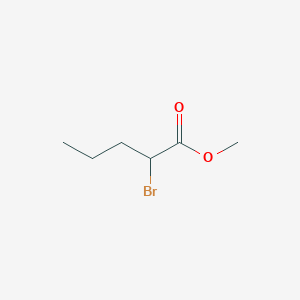

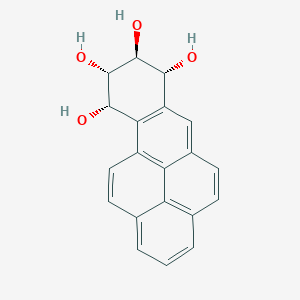

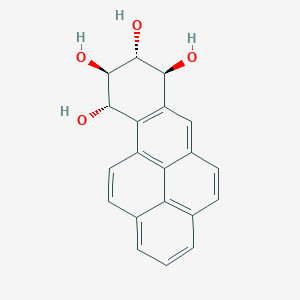

9,11-Dehydrodexamethasone acetate is a synthetic glucocorticoid that is widely used in scientific research. It is a potent anti-inflammatory and immunosuppressive agent that has been shown to have a wide range of biological effects.

Applications De Recherche Scientifique

- Application: Envisager la voie d'administration locale (par exemple, épidurale ou intra-articulaire) pour l'acétate de 9,11-déhydrodexaméthasone peut fournir un soulagement efficace de la douleur .

- Application: Les chercheurs développent des nanoformulations chargées de DEX (par exemple, les liposomes, les polymères, les hydrogels, les nanofibres) pour délivrer sélectivement le médicament, minimisant les effets indésirables tout en améliorant l'efficacité thérapeutique .

- Application: L'évaluation in vivo de l'activité de la 11β-hydroxystéroïde déshydrogénase de type 2 (11β-HSD2) par la mesure de la 11-déhydrodexaméthasone dans les échantillons de salive peut avoir des implications diagnostiques .

- Application: Les chercheurs utilisent la 19F-RMN pour étudier la 11-déhydrodexaméthasone et ses interactions in vivo .

Contrôle Local de la Douleur

Approches de la Nanomédecine

Détection des Métabolites

Spectroscopie de Résonance Magnétique du Fluor-19 (19F-RMN)

Régénération et Réparation Osseuse

Mécanisme D'action

Target of Action

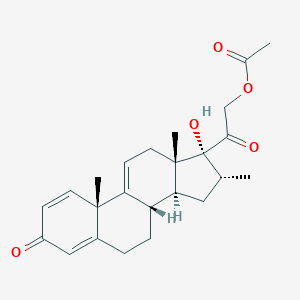

9,11-Dehydrodexamethasone acetate, structurally similar to other corticosteroids like hydrocortisone and prednisolone , primarily targets the glucocorticoid receptor . This receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days .

Mode of Action

The compound binds to the glucocorticoid receptor, leading to decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation . It is also metabolized to 11-dehydrodexamethasone by corticosteroid 11-beta-dehydrogenase isozyme 2 and can be converted back to dexamethasone by Corticosteroid 11-beta-dehydrogenase isozyme 1 .

Biochemical Pathways

The compound affects the corticosteroid biochemical pathway . It is 6-hydroxylated by CYP3A4 to 6α- and 6β-hydroxydexamethasone . The NADH-dependent conversion of 11-dehydrodexamethasone to dexamethasone is very effective, catalyzed by 11beta-HSD type II .

Pharmacokinetics

The pharmacokinetics of 9,11-Dehydrodexamethasone acetate is time-dependent . The activity of CYP3A could be induced by the compound when persistently administered, resulting in auto-induction and time-dependent pharmacokinetics . The clearance of the compound is modeled by a sigmoid Emax equation .

Result of Action

The compound has been used for the treatment of various inflammatory conditions, including bronchial asthma, as well as endocrine and rheumatic disorders . It has also been recommended for use in COVID-19 patients with severe respiratory symptoms .

Action Environment

The action, efficacy, and stability of 9,11-Dehydrodexamethasone acetate can be influenced by environmental factors. For instance, the presence of an 11 beta-hydroxyl group is essential for the anti-inflammatory and immunosuppressive effects of glucocorticoids . The non-linear correlation between serum dexamethasone and 11-dehydrodexamethasone might be due to saturation kinetics of the enzyme 11Β-HSD2 in the salivary duct .

Analyse Biochimique

Biochemical Properties

9,11-Dehydrodexamethasone acetate interacts with various enzymes, proteins, and other biomolecules. It is metabolized by the enzyme CYP3A4 into 6α- and 6β-hydroxydexamethasone . It can also be converted back to dexamethasone by the enzyme Corticosteroid 11-beta-dehydrogenase isozyme 1 . These interactions play a crucial role in the compound’s biological activity.

Cellular Effects

9,11-Dehydrodexamethasone acetate influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism . For instance, it can reduce inflammation by inhibiting peripheral phospholipase . It also has potential effects on cell function in the context of diseases such as pneumonia .

Molecular Mechanism

The molecular mechanism of 9,11-Dehydrodexamethasone acetate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a substrate for CYP3A4, and its activity can induce the enzyme when persistently administered, resulting in auto-induction and time-dependent pharmacokinetics .

Temporal Effects in Laboratory Settings

The effects of 9,11-Dehydrodexamethasone acetate change over time in laboratory settings. It has been observed that the compound’s stability, degradation, and long-term effects on cellular function vary in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 9,11-Dehydrodexamethasone acetate vary with different dosages in animal models. Studies have shown that it can reduce mortality in hospitalised COVID-19 patients needing oxygen and ventilation

Metabolic Pathways

9,11-Dehydrodexamethasone acetate is involved in various metabolic pathways. It is metabolized by CYP3A4 into 6α- and 6β-hydroxydexamethasone . It can also be converted back to dexamethasone by Corticosteroid 11-beta-dehydrogenase isozyme 1 .

Propriétés

IUPAC Name |

[2-[(8S,10S,13S,14S,16R,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O5/c1-14-11-20-18-6-5-16-12-17(26)7-9-22(16,3)19(18)8-10-23(20,4)24(14,28)21(27)13-29-15(2)25/h7-9,12,14,18,20,28H,5-6,10-11,13H2,1-4H3/t14-,18-,20+,22+,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAPZMQVULRVUEU-PYAFTSMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1(C(=O)COC(=O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3=CC[C@@]2([C@]1(C(=O)COC(=O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862466 | |

| Record name | (16alpha)-21-(Acetyloxy)-17-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10106-41-9 | |

| Record name | (16α)-21-(Acetyloxy)-17-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10106-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,11-Dehydrodexamethasone acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010106419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (16alpha)-21-(Acetyloxy)-17-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17-α,21-dihydroxy-16-α-methylpregna-1,4,9(11)-triene-3,20-dione 21-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VAMOROLONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AOW1NH1RMD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-Phenyl-2-[(2S)-piperidin-2-yl]acetamide](/img/structure/B42108.png)

![(19S)-8-[(Dimethylamino)methyl]-19-ethyl-7,12,19-trihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B42117.png)

![(7S,9S)-9-acetyl-7-[tert-butyl(dimethyl)silyl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B42138.png)